Altertoxin I

Descripción general

Descripción

La Altertoxina I es una micotoxina producida por mohos del género Alternaria, que son patógenos comunes de los alimentos responsables del deterioro de frutas, verduras, granos y nueces . Este compuesto es conocido por sus propiedades mutagénicas y citotóxicas, lo que lo convierte en una preocupación significativa en la seguridad alimentaria y la toxicología .

Aplicaciones Científicas De Investigación

La Altertoxina I tiene varias aplicaciones de investigación científica:

Análisis Bioquímico

Biochemical Properties

Altertoxin I plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been shown to exhibit acute toxicity in mice and cytotoxicity to bacterial and mammalian cells . This compound interacts with various enzymes and proteins, leading to the inhibition of normal cellular functions. For instance, it can cause DNA damage, which is indicative of its genotoxic potential . The interactions of this compound with these biomolecules are primarily through binding interactions that disrupt normal biochemical processes.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can cause histopathological damages in the liver, kidney, and spleen . Additionally, it has been observed to induce DNA damage, which can lead to mutations and potentially cancer . The impact of this compound on cell signaling pathways and gene expression further underscores its potential to disrupt normal cellular functions and contribute to disease development.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It has been shown to inhibit certain enzymes, leading to the disruption of normal metabolic processes . Additionally, this compound can bind to DNA, causing structural damage and interfering with replication and transcription processes . These molecular interactions highlight the compound’s potential to cause significant cellular and molecular disruptions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can cause DNA damage and other cellular disruptions over extended periods . The stability of this compound in various conditions and its potential for degradation are critical considerations for understanding its long-term impact on cells and tissues.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may cause mild cellular disruptions, while higher doses can lead to significant toxic or adverse effects . Threshold effects have been observed, where certain dosages result in noticeable changes in cellular function and health outcomes. High doses of this compound have been associated with acute toxicity, DNA damage, and other adverse health effects in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and effects. The compound undergoes biotransformation in vivo, with phase-I and phase-II metabolic processes contributing to its metabolism . Enzymes such as cytochrome P450 are involved in the metabolism of this compound, leading to the formation of metabolites that can be excreted from the body . These metabolic pathways are crucial for understanding the compound’s bioavailability and potential health risks.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including transporters and binding proteins. This compound can be transported across cell membranes and distributed to different cellular compartments . The localization and accumulation of this compound in specific tissues can affect its activity and potential toxicity. Understanding the transport mechanisms and distribution patterns of this compound is essential for assessing its impact on health.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of this compound can affect its interactions with biomolecules and its overall impact on cellular processes. Studying the localization patterns of this compound provides insights into its mechanism of action and potential health effects.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La Altertoxina I se aísla típicamente de la fermentación de especies de Alternaria. La preparación implica la extracción de la toxina bruta utilizando acetato de etilo a partir de lavados con acetona del cultivo fúngico . El extracto se separa luego utilizando un sistema de disolventes bifásico compuesto por n-hexano, acetato de etilo, metanol y agua en una proporción de 2:5:5:6 . Las fracciones recolectadas se analizan mediante cromatografía líquida y se identifican mediante espectrometría de masas de ionización electrónica y análisis de resonancia magnética nuclear .

Métodos de Producción Industrial: Actualmente, no existe un método práctico para la síntesis industrial de Altertoxina I. El compuesto se obtiene generalmente mediante cromatografía preparativa de contracorriente de alta velocidad, que puede aislar niveles miligramos del compuesto objetivo por corrida .

Análisis De Reacciones Químicas

Tipos de Reacciones: La Altertoxina I experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución.

Reactivos y Condiciones Comunes:

Oxidación: Típicamente implica reactivos como peróxido de hidrógeno o permanganato de potasio en condiciones ácidas o básicas.

Reducción: Comúnmente utiliza reactivos como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: A menudo involucra nucleófilos como haluros o aminas en condiciones que facilitan la reacción de sustitución.

Productos Mayores: Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción podría producir formas reducidas de la toxina.

Mecanismo De Acción

La Altertoxina I ejerce sus efectos a través de múltiples mecanismos. Se ha demostrado que inhibe la caseína quinasa 2, una enzima ubicua involucrada en varios procesos celulares . Esta inhibición puede influir en la transcripción del receptor de estrógeno y la afinidad de unión al ADN, lo que podría provocar efectos estrogénicos . Además, la Altertoxina I puede interactuar con la vía del factor nuclear eritroide 2 derivado 2-like 2/elemento de respuesta antioxidante, que está involucrada en la respuesta celular al estrés oxidativo .

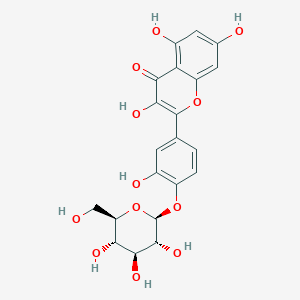

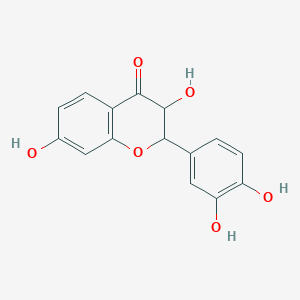

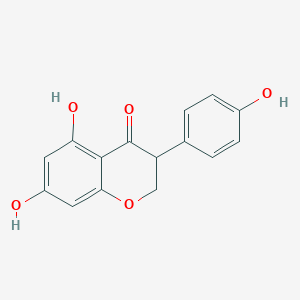

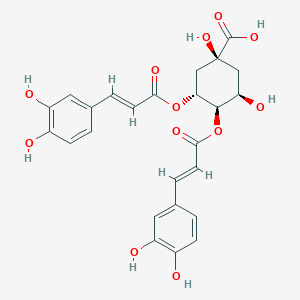

Compuestos Similares:

Altertoxina II: Otra micotoxina producida por especies de Alternaria, conocida por su citotoxicidad y capacidad para inhibir la caseína quinasa 2.

Altertoxina III: Un compuesto relacionado con una disposición estructural diferente, también producido por especies de Alternaria.

Alternariol: Una micotoxina con propiedades mutagénicas similares pero con características estructurales diferentes.

Singularidad: La Altertoxina I es única debido a su disposición estructural específica y sus potentes efectos mutagénicos y citotóxicos. Su capacidad para inhibir la caseína quinasa 2 e interactuar con la vía del factor nuclear eritroide 2 derivado 2-like 2/elemento de respuesta antioxidante la distingue de otros compuestos similares .

Comparación Con Compuestos Similares

Altertoxin II: Another mycotoxin produced by Alternaria species, known for its cytotoxicity and ability to inhibit casein kinase 2.

Altertoxin III: A related compound with a different structural arrangement, also produced by Alternaria species.

Alternariol: A mycotoxin with similar mutagenic properties but different structural features.

Uniqueness: Altertoxin I is unique due to its specific structural arrangement and its potent mutagenic and cytotoxic effects. Its ability to inhibit casein kinase 2 and interact with the nuclear factor erythroid-derived 2-like 2/antioxidant response element pathway distinguishes it from other similar compounds .

Propiedades

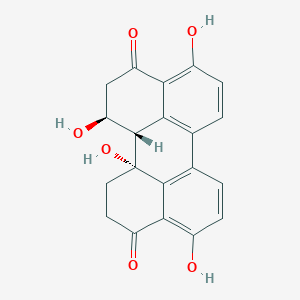

IUPAC Name |

(12S,12aS,12bR)-4,9,12,12b-tetrahydroxy-2,11,12,12a-tetrahydro-1H-perylene-3,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O6/c21-10-3-1-8-9-2-4-11(22)17-12(23)5-6-20(26,18(9)17)19-14(25)7-13(24)16(10)15(8)19/h1-4,14,19,21-22,25-26H,5-7H2/t14-,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJIALGLHOBXNAT-KPOBHBOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C3C(CC(=O)C4=C(C=CC(=C34)C5=C2C(=C(C=C5)O)C1=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@]2([C@@H]3[C@H](CC(=O)C4=C(C=CC(=C34)C5=C2C(=C(C=C5)O)C1=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40971689 | |

| Record name | 1,4,9,12a-Tetrahydroxy-1,2,11,12,12a,12b-hexahydroperylene-3,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40971689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56258-32-3 | |

| Record name | Altertoxin I | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56258-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Altertoxin I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056258323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4,9,12a-Tetrahydroxy-1,2,11,12,12a,12b-hexahydroperylene-3,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40971689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (12S,12aS,12bR)-4,9,12,12b-tetrahydroxy-2,11,12,12a-tetrahydro-1H-perylene-3,10-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.